molecular formula C12H12N4OS B10952429 N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B10952429
M. Wt: 260.32 g/mol
InChI Key: FTYZZMIBICOAMO-UHFFFAOYSA-N
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Description

N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thienyl group, a pyrazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with the cyano group converted to an amine.

    Substitution: Substituted derivatives with different functional groups replacing the cyano group.

Scientific Research Applications

N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)ACETAMIDE: A structurally similar compound with an acetamide group instead of a pyrazole ring.

    N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-2-(2-OXO-1,3-BENZOXAZOL-3(2H)-YL)ACETAMIDE: Another related compound with a benzoxazole ring.

Uniqueness

N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its combination of a thienyl group, a pyrazole ring, and a cyano group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12N4OS

Molecular Weight

260.32 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C12H12N4OS/c1-7-8(2)18-12(10(7)4-13)15-11(17)9-5-14-16(3)6-9/h5-6H,1-3H3,(H,15,17)

InChI Key

FTYZZMIBICOAMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CN(N=C2)C)C

Origin of Product

United States

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